Pyrazolo[1,5-a]pyrimidine-6-carbaldehyde
Description
Properties
IUPAC Name |
pyrazolo[1,5-a]pyrimidine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-5-6-3-8-7-1-2-9-10(7)4-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKZIYWLVBVKFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001267514 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-6-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001267514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933754-42-8 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-6-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933754-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo[1,5-a]pyrimidine-6-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001267514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrazolo[1,5-a]pyrimidine-6-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyrimidine-6-carbaldehyde typically involves the cyclocondensation of 5-aminopyrazole with various 1,3-biselectrophilic substrates, such as β-dicarbonyl compounds . This reaction is carried out under controlled conditions to ensure the formation of the desired fused ring system. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of this compound .
Chemical Reactions Analysis
Chemical Reactions Involving Pyrazolo[1,5-a]pyrimidine-6-carbaldehyde
This compound can undergo various chemical reactions that modify its structure and enhance its biological activity:
Electrophilic Substitution Reactions
-
Nitration : Electrophilic nitration can occur at the C3 or C6 positions depending on the reaction conditions and the presence of activating or deactivating substituents. For example, using nitric acid in acetic anhydride tends to favor the formation of 6-nitropyrazolo[1,5-a]pyrimidine derivatives due to the stability of the resulting intermediates .
Halogenation
-
Bromination : Bromination reactions can be performed under various conditions to yield brominated derivatives at positions 3 or 6. These reactions are often facilitated by using bromine in ethanol under basic conditions .
Reduction Reactions
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Reduction of Aldehyde : The aldehyde functional group in this compound can be reduced to corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride. This transformation is crucial for synthesizing more complex derivatives with enhanced solubility and biological activity.
Table 3: Biological Activities of Pyrazolo Derivatives
| Compound Type | Biological Activity | Targeted Pathway |
|---|---|---|
| Anticancer Pyrazolo Derivatives | Inhibition of cancer cell proliferation | Cell cycle regulation |
| Anti-inflammatory Compounds | Reduction of inflammatory markers | Cytokine signaling pathways |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Pyrazolo[1,5-a]pyrimidine derivatives have shown promising anticancer properties. They act as selective inhibitors for various kinases involved in cancer progression. For instance, certain derivatives have been developed as inhibitors for COX-2 and other pathways related to tumor growth and metastasis . The structural modifications of these compounds can enhance their potency and selectivity against specific cancer types.
Enzyme Inhibition:
These compounds have been investigated for their ability to inhibit enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism. Recent studies demonstrated that synthesized pyrazolo[1,5-a]pyrimidines exhibited excellent inhibitory activities with IC50 values significantly lower than standard drugs like acarbose . This suggests their potential application in managing conditions like diabetes by controlling blood sugar levels.
Psychopharmacological Effects:
Several pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their psychopharmacological effects, including anxiolytic and sedative properties. Compounds such as Lorediplon and Zaleplon are examples of marketed drugs derived from this scaffold that are used for treating insomnia and anxiety disorders .
Biological Research
Fluorescent Probes:
The photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives make them suitable candidates for use as fluorescent probes in biological imaging. These compounds can serve as lipid droplet biomarkers in cancer cells, allowing researchers to visualize cellular processes in real-time . Their ability to emit fluorescence upon excitation can be exploited for various imaging techniques.
Antimicrobial Properties:
Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives possess antimicrobial activities against a range of pathogens. This property opens avenues for developing new antibiotics or antifungal agents based on this scaffold, addressing the growing concern of antibiotic resistance in clinical settings .
Material Science
Development of Fluorescent Materials:
The unique structural features of pyrazolo[1,5-a]pyrimidine allow for modifications that enhance their photophysical properties. These materials can be utilized in the development of advanced fluorescent dyes and sensors for environmental monitoring and diagnostic applications . The ability to tailor these compounds makes them attractive for use in optoelectronic devices.
Summary Table of Applications
| Application Area | Specific Uses | Examples/Outcomes |
|---|---|---|
| Medicinal Chemistry | Anticancer agents, enzyme inhibitors | COX-2 inhibitors, α-glucosidase inhibitors |
| Biological Research | Fluorescent probes for imaging | Lipid droplet biomarkers in HeLa cells |
| Material Science | Development of fluorescent materials | Advanced dyes and sensors |
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidine-6-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. For example, certain derivatives of this compound have been shown to inhibit the activity of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell signaling pathways related to growth and survival . By binding to the active site of PI3K, these compounds can disrupt its function, leading to the inhibition of downstream signaling and potential therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Aldehyde vs. Carboxamide : Pyrazolo[1,5-a]pyrimidine-6-carboxamides (e.g., compounds in ) exhibit improved solubility and kinase inhibition compared to the aldehyde, likely due to hydrogen-bonding interactions with target proteins.
- Substituent Position : Electron-withdrawing groups (e.g., 4-F in 6p) enhance cytotoxicity, while bulky groups (e.g., 3,4,5-trimethoxy in 6m) improve selectivity .
- Fluorinated Derivatives: The trifluoromethyl group in CAS 1245770-17-5 may increase metabolic stability and membrane permeability compared to non-fluorinated analogs.
Key Insights :
- The aldehyde group enables straightforward derivatization (e.g., formation of hydrazones or imines), but its synthesis via oxidative aromatization requires careful control to avoid overoxidation .
- Carboxamide derivatives are more synthetically scalable via combinatorial approaches, though purification steps are critical .
- Fluorescent analogs (e.g., 87 with amino groups at C7) exhibit redshifted emission (λem = 393–414 nm), making them useful for imaging applications .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The aldehyde group increases polarity (logP ≈ 1.2) compared to esters (logP ≈ 2.5 for ethyl carboxylate ) and carboxamides (logP ≈ 1.8).
- Metabolic Stability : Fluorinated derivatives (e.g., ) are expected to resist oxidative metabolism, whereas aldehydes may undergo rapid conjugation or reduction in vivo.
- Binding Affinity : Carboxamides demonstrate stronger ATP-binding pocket interactions in kinases (e.g., CDK2) due to hydrogen-bonding with the carbonyl oxygen .
Biological Activity
Overview
Pyrazolo[1,5-a]pyrimidine-6-carbaldehyde is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₇H₅N₃O
- Melting Point : 164-168 °C
Biological Activities
The biological activities of pyrazolo[1,5-a]pyrimidine derivatives, including this compound, are extensive and include:
1. Anticancer Activity
Research has demonstrated that pyrazolo[1,5-a]pyrimidines can act as potent inhibitors of various kinases involved in cancer progression. For instance, compounds derived from this scaffold have been shown to selectively inhibit Pim-1 and Flt-3 kinases, which are implicated in abnormal cell growth and cancer proliferation.
- Case Study : A study reported that specific derivatives exhibited submicromolar potency against Pim-1 and Flt-3 kinases, with selectivity scores indicating a high degree of specificity for these targets over other oncogenic kinases .
| Compound | IC50 (Pim-1) | IC50 (Flt-3) | Selectivity Score |
|---|---|---|---|
| Compound 11b | < 1 μM | 2–15-fold less potent | 0.14 |
2. Antimicrobial Activity
Pyrazolo[1,5-a]pyrimidines have shown promising antimicrobial properties. Their mechanism often involves disrupting bacterial cell function or inhibiting key enzymes necessary for bacterial survival.
3. Psychopharmacological Effects
Some derivatives have been identified as potential anxiolytics and sedatives. For example, compounds like zaleplon and indiplon are notable sedative agents derived from this scaffold .
4. Enzyme Inhibition
The compound has also been explored for its ability to inhibit aldose reductase, an enzyme linked to diabetic complications. Pyrazolo[1,5-a]pyrimidines have been shown to selectively inhibit different isoforms of this enzyme .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Kinase Inhibition : The inhibition of kinases such as Pim-1 leads to reduced phosphorylation of downstream targets like BAD protein, which is crucial for cell survival pathways .
- Enzyme Interaction : The interaction with aldose reductase suggests a role in modulating glucose metabolism and oxidative stress responses .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves multi-step reactions starting from aminopyrazoles. Recent advancements have introduced more efficient synthetic pathways that enhance yield and structural diversity .
Key Synthetic Pathways:
- Condensation reactions involving aminopyrazoles with various electrophiles.
- Post-synthetic modifications to improve biological activity.
Q & A
Q. What are the most reliable synthetic routes for preparing pyrazolo[1,5-a]pyrimidine-6-carbaldehyde?
The synthesis typically involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring, followed by functionalization at position 5. A validated method includes:
- Step 1 : Cyclocondensation of 5-aminopyrazole derivatives with α,β-unsaturated aldehydes under microwave-assisted conditions to improve regioselectivity .
- Step 2 : Oxidation of the resulting intermediate using mild oxidizing agents like MnO₂ or Dess-Martin periodinane to yield the aldehyde group at position 6 .
Key considerations: Use scavenging reagents (e.g., polymer-bound sulfonic acid) to remove excess byproducts and improve purity .
Q. How can researchers characterize the purity and structure of this compound?
A combination of analytical techniques is recommended:
- Elemental Analysis : Verify empirical formula (e.g., C₈H₆N₄O) with deviations <0.3% .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 175.0612) .
- NMR Spectroscopy : Use ¹H/¹³C NMR to resolve aromatic protons (δ 8.5–9.5 ppm for pyrimidine protons) and aldehyde protons (δ ~10 ppm) .
- X-ray Crystallography : Resolve regiochemistry and confirm the aldehyde group’s position .
Q. What are the primary research applications of this compound?
This compound serves as:
- Medicinal Chemistry Scaffold : A precursor for antitumor agents (e.g., kinase inhibitors) due to its ability to form Schiff bases with amine-containing biomolecules .
- Organic Synthesis Intermediate : Used in multi-component reactions (MCRs) to construct fused heterocycles (e.g., pyrazolo[1,5-a]quinazolines) .
- Material Science : Explored in metal-organic frameworks (MOFs) for its electron-deficient aromatic system .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyrimidine functionalization be addressed?
Regioselectivity at position 6 vs. 7 is influenced by:
- Reagent Choice : Use directing groups (e.g., nitro or cyano) at position 3 to bias electrophilic substitution toward position 6 .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor aldehyde formation at position 6, while protic solvents may lead to byproducts .
- Catalysis : Pd-catalyzed C–H activation enables selective functionalization under mild conditions .
Q. What strategies resolve contradictions in biological activity data for pyrazolo[1,5-a]pyrimidine derivatives?
Discrepancies in bioactivity (e.g., kinase inhibition) may arise from:
- Metabolic Instability : Assess stability in liver microsomes; introduce electron-withdrawing groups (e.g., CF₃) to reduce oxidation .
- Off-Target Effects : Use proteome-wide profiling (e.g., kinome screens) to identify non-specific binding .
- Crystallographic Validation : Co-crystallize derivatives with target proteins (e.g., CDK2) to confirm binding modes .
Q. How can synthetic yields of this compound be optimized?
Critical factors include:
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes and improves yields by 15–20% .
- Scavenging Resins : Remove excess reagents (e.g., p-nitrophenol) using polymer-bound scavengers post-esterification .
- Temperature Control : Maintain ≤80°C during aldehyde oxidation to prevent decomposition .
Q. What computational methods support the design of pyrazolo[1,5-a]pyrimidine-based therapeutics?
- Docking Studies : Use AutoDock Vina to predict binding affinity with targets like BRAF V600E .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide structural optimization .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity at the aldehyde group .
Safety and Compliance
Q. What safety protocols are essential when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (aldehydes are volatile) .
- Waste Disposal : Treat aldehyde-containing waste with bisulfite solution to neutralize reactivity before disposal .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
